4-(4-(4-Methoxyphenoxy)phenyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(4-Methoxyphenoxy)phenyl)thiazol-2-amine is a heterocyclic compound with the molecular formula C16H14N2O2S and a molecular weight of 298.36 g/mol . This compound features a thiazole ring, which is known for its diverse biological activities . It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-(4-(4-Methoxyphenoxy)phenyl)thiazol-2-amine typically involves the condensation of 4-methoxyphenol with 4-bromophenyl thiazol-2-amine . The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
4-(4-(4-Methoxyphenoxy)phenyl)thiazol-2-amine undergoes various chemical reactions, including:
Scientific Research Applications
4-(4-(4-Methoxyphenoxy)phenyl)thiazol-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-(4-Methoxyphenoxy)phenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and proteins involved in cellular processes, leading to the disruption of cell growth and proliferation . The compound’s ability to control various cellular pathways makes it a promising candidate for selective anticancer activity .
Comparison with Similar Compounds
4-(4-(4-Methoxyphenoxy)phenyl)thiazol-2-amine can be compared with other similar compounds, such as:
4-(4-Phenoxyphenyl)thiazol-2-amine: This compound has a similar structure but lacks the methoxy group, which may affect its biological activity.
4-(4-(4-Fluorophenoxy)phenyl)thiazol-2-amine: The presence of a fluorine atom instead of a methoxy group can lead to different chemical and biological properties.
4-(5-Chloro-2-methoxyphenyl)thiazol-2-amine: This compound has a chlorine atom in place of the phenyl group, which can influence its reactivity and applications.
These comparisons highlight the uniqueness of this compound and its potential advantages in various scientific research applications.
Properties
Molecular Formula |
C16H14N2O2S |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-[4-(4-methoxyphenoxy)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H14N2O2S/c1-19-12-6-8-14(9-7-12)20-13-4-2-11(3-5-13)15-10-21-16(17)18-15/h2-10H,1H3,(H2,17,18) |
InChI Key |
YFJIQEQTSDOFAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.